Product packaging for Ethyl 2-(4-methylthiazol-2-yl)acetate(Cat. No.:CAS No. 51221-43-3)

Ethyl 2-(4-methylthiazol-2-yl)acetate

Cat. No.: B1596555
CAS No.: 51221-43-3
M. Wt: 185.25 g/mol
InChI Key: QFXRMMDXBTYQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(4-methylthiazol-2-yl)acetate (CAS 51221-43-3) is a valuable ester derivative of the 4-methylthiazole heterocycle, serving as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly those with potential pharmacological activities. For instance, this compound and its structural analogs are utilized as precursors in the design and development of novel thiazole derivatives that are screened for antioxidant , anti-inflammatory, and analgesic properties . The molecular scaffold is of significant interest in drug discovery, as thiazole and 1,3,4-oxadiazole nuclei are known to exhibit a range of biological activities, including anticancer, anticonvulsant, and antibacterial effects . The compound is characterized by its specific molecular formula (C8H11NO2S) and a molecular weight of 185.25 g/mol . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and adhere to all recommended handling precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B1596555 Ethyl 2-(4-methylthiazol-2-yl)acetate CAS No. 51221-43-3

Properties

IUPAC Name

ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-9-6(2)5-12-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXRMMDXBTYQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341630
Record name Ethyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51221-43-3
Record name Ethyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl 2 4 Methylthiazol 2 Yl Acetate and Its Derivatives

Classical Synthetic Routes to the Thiazole (B1198619) Nucleus in the context of Ethyl 2-(4-methylthiazol-2-yl)acetate

The formation of the thiazole ring is the cornerstone of synthesizing the target compound. Classical methods provide robust and well-established pathways to key thiazole intermediates.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental method for constructing the thiazole ring. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nih.govprepchem.com In the context of this compound, the Hantzsch synthesis is crucial for creating the 4-methylthiazole (B1212942) core.

A common variation involves the reaction of chloroacetone (B47974) with thiourea (B124793) to produce 2-amino-4-methylthiazole (B167648), a key precursor. orgsyn.org The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. prepchem.com

The general mechanism can be described as:

S-Alkylation: The thioamide acts as a nucleophile, attacking the α-haloketone to form an S-alkylated intermediate.

Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon to form a five-membered heterocyclic ring (a hydroxythiazoline).

Dehydration: Elimination of a water molecule from the hydroxythiazoline intermediate leads to the formation of the stable aromatic thiazole ring.

This reaction is highly versatile and can be performed with various substituted thioamides and α-haloketones to yield a wide array of thiazole derivatives. nih.govtandfonline.com While this method does not directly yield this compound, it provides essential building blocks like 2-amino-4-methylthiazole or 2-mercapto-4-methylthiazole (when using thiocarbamic acid derivatives), which are pivotal for subsequent multi-step syntheses. orgsyn.orgnih.gov

One-Pot Synthesis Strategies for this compound Derivatives

One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. researchgate.netresearchgate.net For thiazole derivatives, these strategies often combine the halogenation of a β-ketoester with the subsequent Hantzsch condensation in a single reaction vessel.

Reactions involving Ethyl Acetoacetate (B1235776), N-Bromosuccinimide, and Thiourea

A notable one-pot procedure has been developed for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a structurally related derivative of the target compound. researchgate.netresearchgate.net This method efficiently combines three components: ethyl acetoacetate, a brominating agent like N-Bromosuccinimide (NBS), and thiourea or its N-substituted derivatives. researchgate.netresearchgate.net

The reaction sequence within the pot is believed to be:

α-Bromination: Ethyl acetoacetate is first brominated at the α-position by NBS to form ethyl 2-bromoacetoacetate. google.com

Hantzsch Condensation: The in situ generated ethyl 2-bromoacetoacetate then reacts with thiourea in a classical Hantzsch cyclization to yield the final product. researchgate.net

This approach has been shown to significantly improve yields compared to traditional two-step methods, with reported yields for ethyl 2-amino-4-methylthiazole-5-carboxylate reaching up to 72%. researchgate.net

Table 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives

EntryThiourea DerivativeSolventYield (%)Reference
1ThioureaWater/THF72 researchgate.net
2N-PhenylthioureaAcetonitrile/Water73 nih.gov
3N-AllylthioureaAcetonitrile/Water52-68 nih.gov
4N-MethylthioureaWater/THF58 researchgate.net
Role of Catalysts and Reagents in One-Pot Methods

The efficiency of one-pot syntheses can be greatly enhanced by the choice of catalysts and reagents. In the synthesis of thiazole derivatives, various catalysts have been explored to promote the reaction under milder conditions and improve yields.

For the reaction involving β-keto esters and thioureas, reagents like tribromoisocyanuric acid (TBCA) have been used as both the halogenating agent and a promoter for the cyclization. nih.gov The use of TBCA in an aqueous medium provides a greener synthetic route. nih.gov Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are often added to facilitate the cyclization and neutralization of the generated acid. nih.gov

In other one-pot multicomponent syntheses of thiazoles, enzymes like trypsin from porcine pancreas have been employed as catalysts, demonstrating the potential of biocatalysis in heterocyclic synthesis. researchgate.net These enzymatic methods can offer high yields (up to 94%) under mild conditions. researchgate.net More recently, reusable nanocatalysts such as NiFe2O4 have been utilized to promote the synthesis of thiazole scaffolds in environmentally friendly solvent systems like ethanol (B145695)/water. nih.gov

Multi-Step Synthesis Approaches

Multi-step synthesis provides a highly controlled pathway to complex molecules like this compound, allowing for the purification and characterization of intermediates at each stage. A plausible route involves the initial synthesis of a functionalized 4-methylthiazole, followed by the introduction of the ethyl acetate (B1210297) moiety at the 2-position.

A common strategy begins with the synthesis of 2-amino-4-methylthiazole via the Hantzsch reaction. orgsyn.org This versatile intermediate can then be converted into other key intermediates, such as 2-bromo-4-methylthiazole (B1268296) or 2-mercapto-4-methylthiazole.

Route via 2-Mercapto-4-methylthiazole: The 2-amino group can be converted to a mercapto group. The resulting 2-mercapto-4-methylthiazole can then undergo S-alkylation with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base to yield the final product. nih.gov

Route via 2-Bromo-4-methylthiazole: The 2-amino group can be transformed into a bromine atom via a Sandmeyer-type reaction. google.com The resulting 2-bromo-4-methylthiazole is a versatile intermediate. nih.gov From here, the ethyl acetate group can be introduced through methods like metal-catalyzed cross-coupling reactions. For instance, a patent describes the synthesis of 2-acetylthiazole (B1664039) by reacting 2-bromothiazole (B21250) with butyllithium (B86547) and then ethyl acetate. google.com A similar principle could be adapted for the synthesis of the target ester.

Intermediate Isolation and Characterization

The isolation and characterization of intermediates are critical for confirming the success of each step in a multi-step synthesis. Key intermediates in the synthesis of this compound include 2-amino-4-methylthiazole and 2-bromo-4-methylthiazole.

2-Amino-4-methylthiazole: This intermediate is typically prepared from the reaction of chloroacetone and thiourea. orgsyn.org After refluxing, the product is isolated by basification and extraction, followed by distillation under reduced pressure. It is a solid with a melting point of 44–45°C. orgsyn.org

2-Bromo-4-methylthiazole: This compound can be synthesized from 2-amino-4-methylthiazole. Spectroscopic data for related bromo-thiazole intermediates are well-documented. For example, 5-Bromo-2-(bromomethyl)-4-(4-chlorophenyl)thiazole shows a characteristic singlet for the CH2Br protons at approximately 4.67 ppm in its 1H NMR spectrum. nih.gov

The characterization of these intermediates is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structure before proceeding to the next synthetic step.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced techniques aim to reduce reaction times, improve yields, and minimize waste, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis of this compound Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities compared to conventional heating methods. connectjournals.com This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including thiazole derivatives.

The Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry, has been shown to be significantly enhanced by microwave irradiation. nih.gov For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in 89–95% yields within 30 minutes under microwave conditions, whereas conventional heating required 8 hours and resulted in lower yields. nih.gov

A study on the synthesis of ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl]acetates, compounds structurally analogous to the target molecule, also employed microwave-assisted methods. nih.govbrieflands.com The synthesis of various 2,4-disubstituted thiazole-5-acetates has been reported using microwave irradiation, highlighting the applicability of this technique for preparing compounds with the desired ethyl acetate side chain. researchgate.netresearchgate.net In one instance, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was carried out under microwave irradiation using chitosan (B1678972) as a biodegradable, basic catalyst, achieving high yields in short reaction times (4-8 minutes). nih.gov

The advantages of microwave-assisted synthesis in preparing thiazole derivatives are summarized in Table 2, which compares reaction times and yields with conventional methods where available.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives

Product Type Microwave Conditions Yield (MW) Conventional Method Yield (Conv.) Reference
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines 90 °C, 30 min 89-95% Reflux, 8 h Lower nih.gov
Thiazolyl-pyridazinediones 150 °C, 4-8 min High Not reported Not reported nih.gov
4-(5-Arylthiophen-2-yl)thiazoles 100 °C, 10-15 min 85-95% 100 °C, 24 h 75-85% researchgate.net

This table illustrates the efficiency gains of microwave-assisted synthesis for various thiazole derivatives.

Solid-Phase Synthesis and Supported Catalysis

Solid-phase organic synthesis (SPOS) and the use of supported catalysts are key technologies in combinatorial chemistry and green chemistry. SPOS facilitates the synthesis of large libraries of compounds and simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product. Supported catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduced contamination of the final product.

The synthesis of 2-aminothiazole (B372263) libraries has been achieved using polymer-supported reagents. rsc.org For instance, a one-pot, three-step synthesis of aminothiazoles was developed using an inorganic-supported reagents system. rsc.org In this approach, an α-bromo ketone reacts first with KSCN supported on silica (B1680970) (KSCN/SiO₂) and the resulting α-thiocyanatoketone then reacts with an ammonium (B1175870) acetate salt supported on alumina (B75360) (R¹NH₃OAc/Al₂O₃) to yield the desired 2-aminothiazole. rsc.org This method avoids the isolation of intermediates and simplifies the work-up procedure.

Another strategy involves the use of a polymer-supported base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P), to facilitate the cyclodehydration step in the Hantzsch synthesis. rsc.org This allows for the synthesis of aminothiazoles in high yield without the need for chromatographic purification.

The use of silica-supported tungstosilisic acid (SiW/SiO₂) as a reusable catalyst has been reported for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. researchgate.netmdpi.combepls.comsemanticscholar.org This method provides good to excellent yields under conventional heating or ultrasonic irradiation, and the catalyst can be recovered by simple filtration and reused in subsequent reactions. mdpi.combepls.com

Table 3 provides examples of solid-phase synthesis and supported catalysis in the preparation of thiazole derivatives.

Table 3: Examples of Solid-Phase Synthesis and Supported Catalysis for Thiazole Synthesis

Synthetic Approach Support/Catalyst Reagents Product Type Key Advantage Reference
One-pot, supported reagent system KSCN/SiO₂, R¹NH₃OAc/Al₂O₃ α-Bromo ketone 2-Aminothiazoles Simplified work-up, no intermediate isolation rsc.org
Solid-phase synthesis Merrifield Resin Polymer-supported amidinothioureas, α-haloketones 2,4-Diamino-5-ketothiazoles Traceless cleavage from support rsc.org
Supported catalyst Silica-supported tungstosilisic acid (SiW/SiO₂) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes Substituted Hantzsch thiazole derivatives Reusable catalyst, good to excellent yields mdpi.combepls.comsemanticscholar.org

This table highlights various solid-supported methodologies for the synthesis of thiazoles.

Flow Chemistry Applications in Thiazole Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern organic synthesis. By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and potential for automation and scalability.

The synthesis of thiazoles has been successfully adapted to flow chemistry systems. A notable example is the automated, multistep continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This process involves a sequential Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction within an uninterrupted microreactor sequence. The entire three-step process is completed in less than 15 minutes, affording the complex heterocyclic products in high yields without the need for isolating intermediates. nih.gov

The in-situ generation and use of by-products is a clever strategy employed in flow synthesis. For instance, in the Hantzsch thiazole synthesis, hydrobromic acid (HBr) is liberated as a by-product. This in-situ generated acid can then be utilized to catalyze a subsequent acid-promoted reaction, such as the Biginelli reaction, in a continuous flow sequence. nih.gov

Flow chemistry is not only advantageous for multi-step syntheses but also for improving the efficiency and safety of individual reaction steps. The precise control over reaction conditions in a microreactor can lead to higher selectivity and yields compared to batch reactions. The combination of flow chemistry with other enabling technologies, such as microwave heating and immobilized reagents or catalysts, can further enhance reaction efficiency and product purity. mdpi.com The application of flow chemistry is particularly beneficial for reactions that are exothermic, involve hazardous reagents, or require short-lived intermediates.

Chemical Reactivity and Derivatization of Ethyl 2 4 Methylthiazol 2 Yl Acetate

Reactions at the Ester Moiety

The ethyl ester group is a primary site for a variety of nucleophilic acyl substitution reactions, allowing for the introduction of diverse functional groups.

The ester functionality of Ethyl 2-(4-methylthiazol-2-yl)acetate can be readily cleaved through hydrolysis or converted to other esters via transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, (4-methylthiazol-2-yl)acetic acid. Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in an aqueous solution containing a strong acid like sulfuric or hydrochloric acid. nih.govmdpi.comresearchgate.net In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. nih.govmdpi.com This reaction is commonly performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce the carboxylate salt, which is then acidified in a separate step to yield the free carboxylic acid. For instance, selective hydrolysis of similar thiazole (B1198619) methyl esters has been achieved using a dilute aqueous solution of sodium hydroxide to give the corresponding carboxylic acids. nih.gov

Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.orgnih.gov This equilibrium-driven reaction can be pushed towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. nih.gov Common catalysts for this transformation include sulfuric acid, p-toluenesulfonic acid, and various metal alkoxides. nih.gov N-Heterocyclic carbenes have also emerged as efficient organocatalysts for transesterification under mild conditions. organic-chemistry.org

Table 1: Hydrolysis and Transesterification of this compound

ReactionReagents & ConditionsProductDescription
Base-catalyzed Hydrolysis (Saponification)1. NaOH(aq) or KOH(aq), Heat 2. H3O+(4-Methylthiazol-2-yl)acetic acidIrreversible reaction yielding the carboxylic acid upon acidification. nih.gov
Acid-catalyzed HydrolysisH2O, H2SO4 (cat.), Heat(4-Methylthiazol-2-yl)acetic acidReversible reaction, requiring excess water to drive to completion. mdpi.com
TransesterificationR-OH, Acid or Base Catalyst, HeatAlkyl 2-(4-methylthiazol-2-yl)acetateExchanges the ethyl group for a different alkyl group (R) from the alcohol. organic-chemistry.org

The ester group can be converted into amides and hydrazides, which are important precursors for a wide range of biologically active molecules.

Amidation: Direct amidation can be achieved by heating the ester with an amine. However, this reaction is often slow and requires high temperatures. Catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.com Alternatively, a two-step procedure is common: the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acyl chloride) and reacted with an amine to form the desired amide. researchgate.net For example, various thiazole carboxamide derivatives have been synthesized from the corresponding carboxylic acid using coupling agents like EDCI in the presence of DMAP. researchgate.net

Hydrazide Formation: The reaction of this compound with hydrazine (B178648) hydrate (B1144303), typically by refluxing in a solvent like ethanol, readily produces the corresponding acetohydrazide, 2-(4-methylthiazol-2-yl)acetohydrazide. researchgate.netaskfilo.com This reaction is generally efficient and is a common method for synthesizing hydrazides from their corresponding esters. researchgate.net The resulting hydrazide is a key building block that can be further derivatized, for instance, by condensation with aldehydes or ketones to form hydrazones. nih.govresearchgate.net A similar transformation has been well-documented for the closely related ethyl 2-benzothiazolyl acetate (B1210297), which reacts with hydrazine hydrate to yield 2-benzothiazolyl acetohydrazide. nih.govresearchgate.net

Table 2: Amidation and Hydrazide Formation Reactions

ReactionReagents & ConditionsProductDescription
Amidation (Indirect)1. Hydrolysis (NaOH, H2O) 2. Activation (SOCl2) 3. Amine (R-NH2)N-Alkyl-2-(4-methylthiazol-2-yl)acetamideA reliable two-step method involving conversion to the carboxylic acid followed by amidation. researchgate.net
Hydrazide FormationHydrazine hydrate (NH2NH2·H2O), Ethanol, Reflux2-(4-Methylthiazol-2-yl)acetohydrazideEfficient conversion of the ester to the corresponding hydrazide. researchgate.netresearchgate.net

Reactions at the Thiazole Ring

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. It can also undergo other modifications at its substituent groups.

The most electron-rich position on the thiazole ring of the title compound is the C-5 carbon. The C-4 methyl group is an electron-donating group that activates the ring towards electrophilic substitution, directing incoming electrophiles to the C-5 position. Conversely, the acetate group at the C-2 position is electron-withdrawing, deactivating the ring. The net effect typically results in electrophilic substitution occurring preferentially at the C-5 position.

Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Halogenation: Bromination at the C-5 position of similar 2-methyl-4-arylthiazole systems has been successfully achieved using N-bromosuccinimide (NBS). nih.gov This suggests that this compound would likely undergo bromination at the C-5 position under similar conditions.

Formylation: The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for formylating electron-rich aromatic rings. organic-chemistry.org This reaction has been applied to various substituted thiazoles, often resulting in formylation at the C-5 position. researchgate.netresearchgate.netrsc.org

Table 3: Electrophilic Aromatic Substitution on the Thiazole Ring

ReactionReagents & ConditionsExpected ProductDescription
BrominationN-Bromosuccinimide (NBS), CCl4 or CH3CNEthyl 2-(5-bromo-4-methylthiazol-2-yl)acetateSubstitution occurs at the electron-rich C-5 position. nih.gov
Formylation (Vilsmeier-Haack)POCl3, DMFEthyl 2-(5-formyl-4-methylthiazol-2-yl)acetateIntroduction of a formyl group at the C-5 position. researchgate.netresearchgate.net

Direct nucleophilic aromatic substitution (SNAr) on an unactivated C-H bond of the thiazole ring is generally not feasible. nih.gov Such reactions typically require the presence of a good leaving group, such as a halogen, and strong activation by electron-withdrawing groups. nih.govmdpi.comresearchgate.net Therefore, to perform nucleophilic substitutions on the thiazole ring of this compound, it would first need to be halogenated, for example, at the C-5 position as described above. The resulting Ethyl 2-(5-bromo-4-methylthiazol-2-yl)acetate could then potentially react with various nucleophiles (e.g., alkoxides, thiolates, amines) to displace the bromide ion. researchgate.netresearchgate.net

The methyl group at the C-4 position is activated by the adjacent thiazole ring and can participate in several types of reactions.

Radical Halogenation: The benzylic-like protons of the C-4 methyl group can be substituted by halogens under radical conditions. For instance, treatment of 2-methylthiazole (B1294427) derivatives with N-bromosuccinimide (NBS) and a radical initiator (like light) can lead to the formation of a 2-(bromomethyl)thiazole (B166336) derivative. nih.gov A similar reaction could be expected at the C-4 methyl group of the title compound.

Condensation Reactions: The protons of the C-4 methyl group exhibit some acidity and can be removed by a strong base to form a carbanion. This nucleophile can then react with electrophiles, such as aldehydes, in a condensation reaction. Claisen-Schmidt condensation reactions between 4-methylthiazole (B1212942) derivatives and various aromatic aldehydes have been reported, leading to the formation of styryl-thiazole derivatives. nih.gov This indicates that this compound could potentially be condensed with aldehydes at its C-4 methyl group.

Table 4: Reactions at the C-4 Methyl Group

ReactionReagents & ConditionsExpected ProductDescription
Radical BrominationN-Bromosuccinimide (NBS), Light or AIBNEthyl 2-(4-(bromomethyl)thiazol-2-yl)acetateSubstitution of a hydrogen on the methyl group with a bromine atom. nih.gov
Condensation with AldehydesAr-CHO, Base (e.g., piperidine)Ethyl 2-(4-(2-arylethenyl)thiazol-2-yl)acetateFormation of a styryl-like derivative via reaction at the methyl group. nih.gov

Formation of Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can serve as a key building block for the synthesis of more complex hybrid molecules. These hybrid molecules are designed by combining the thiazole-containing fragment with other pharmacologically relevant moieties to create new chemical entities with potentially enhanced or novel biological activities.

One common strategy for creating such hybrids is through amide bond formation. The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methylthiazol-2-yl)acetic acid. This acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amide derivatives.

For example, coupling 2-(4-methylthiazol-2-yl)acetic acid with an amino-substituted heterocyclic scaffold, such as an aminopyridine or an aminoquinoline, would result in a hybrid molecule that incorporates both the thiazole and the respective heterocyclic system.

Another approach involves the reaction of the active methylene (B1212753) group in the acetate side chain. Under appropriate basic conditions, this position can be deprotonated and reacted with various electrophiles, allowing for the introduction of additional substituents and the construction of more elaborate molecular architectures.

Spectroscopic Characterization and Structural Elucidation Studies of Ethyl 2 4 Methylthiazol 2 Yl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The 1H NMR spectrum of ethyl 2-(4-methylthiazol-2-yl)acetate displays characteristic signals for each set of protons. The aromatic proton on the thiazole (B1198619) ring typically appears as a singlet. The chemical shift of thiazole ring protons generally resonates between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.org For 4-methylthiazole (B1212942), the C5-H proton signal is observed at approximately 6.87 ppm. chemicalbook.com

The methylene (B1212753) protons of the ethyl acetate (B1210297) group (CH2) adjacent to the oxygen atom typically resonate as a quartet, while the methyl protons (CH3) of the ethyl group appear as a triplet. For instance, in ethyl acetate, the CH2 quartet is centered around 4.1 ppm and the CH3 triplet is at about 1.3 ppm. bris.ac.uk The methylene protons of the acetate group directly attached to the thiazole ring (CH2COO) are expected to appear as a singlet. In a related compound, ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate, the ester-linked protons show peaks around δ ~4.28 ppm.

The methyl group attached to the thiazole ring (C4-CH3) will also produce a singlet, with a chemical shift around 2.47 ppm as seen in 4-methylthiazole. chemicalbook.com Coupling constants for protons on sp2-hybridized carbons can vary from 0 to 18 Hz. libretexts.org The coupling between H-2 and H-5 in the thiazole ring is typically small.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Thiazole C5-H ~6.9 Singlet N/A
Ethyl O-CH2 ~4.2 Quartet ~7.1 Hz
Ethyl CH3 ~1.3 Triplet ~7.1 Hz
Thiazole-CH2 ~3.8 Singlet N/A
Thiazole C4-CH3 ~2.5 Singlet N/A

The 13C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded, typically appearing in the range of 160-180 ppm. libretexts.org For ethyl acetate, the carbonyl carbon resonates at approximately 171 ppm. chemicalbook.com The carbons of the thiazole ring will have distinct chemical shifts. In thiazole itself, C2 is found around 153 ppm, C4 at 143 ppm, and C5 at 115 ppm. In substituted thiazoles, these values can shift. For example, in 2-ethyl-4-methyl thiazole, the C2 carbon appears at about 169 ppm, C4 at 147 ppm, and C5 at 111 ppm. chemicalbook.com

The carbons of the ethyl group will show signals around 61 ppm for the O-CH2 and 14 ppm for the CH3. chemicalbook.com The methylene carbon connecting the thiazole ring to the ester group is expected in the range of 30-40 ppm. The methyl group on the thiazole ring will have a signal at approximately 17 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) ~170
Thiazole C2 ~168
Thiazole C4 ~148
Thiazole C5 ~112
Ethyl O-CH2 ~61
Thiazole-CH2 ~35
Thiazole C4-CH3 ~17
Ethyl CH3 ~14

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the ethyl group's CH2 and CH3 protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would confirm the assignments of each proton to its corresponding carbon atom, for example, linking the thiazole C5-H proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between carbons and protons. Important HMBC correlations would include the coupling between the thiazole C5-H proton and the C4 and C2 carbons, and the coupling between the methylene protons of the acetate group and the carbonyl carbon and thiazole C2 carbon.

Infrared (IR) Spectroscopy Analysis of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band will be the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1750-1735 cm-1 for aliphatic esters. orgchemboulder.com The C-O stretching vibrations of the ester group will show strong bands in the 1300-1000 cm-1 region. orgchemboulder.comspectroscopyonline.com

The thiazole ring itself exhibits characteristic vibrations. Thiazole and its methyl derivatives show C-H stretching vibrations in the aromatic region. cdnsciencepub.com The ring stretching vibrations are often observed as a pair of bands. For example, in some 4,5-dimethylthiazole (B1345194) derivatives, these are seen around 1623 cm-1 and 1479 cm-1. cdnsciencepub.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
Ester C=O Stretch 1750-1735
Ester C-O Stretch 1300-1000
Thiazole Ring Ring Stretching ~1620 and ~1500
Alkyl C-H Stretch 2980-2850
Aromatic C-H Stretch ~3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C8H11NO2S), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight.

Common fragmentation patterns for esters involve cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org In this case, loss of the ethoxy group (-OCH2CH3) would result in a significant fragment ion. Fragmentation of the thiazole ring can also occur, often involving the loss of small molecules like acetylene (B1199291) or HCN. researchgate.net For instance, some thiazole derivatives show fragmentation that includes the elimination of an NH2 group followed by ring opening. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy gives insight into the electronic transitions within the molecule. Thiazole itself exhibits intense absorption bands in the vacuum ultraviolet (VUV) region, with transitions near 5.4 eV and 6.0 eV. researchgate.net The electronic spectra of thiazole derivatives are influenced by the nature and position of substituents. researchgate.net The presence of the ester and methyl groups on the thiazole ring in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole. These shifts are due to the extension of the conjugated π-system and the electronic effects of the substituents.

Theoretical and Computational Investigations on Ethyl 2 4 Methylthiazol 2 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which provides a good description of electron distribution. researchgate.netdntb.gov.ua For Ethyl 2-(4-methylthiazol-2-yl)acetate, geometry optimization would define key structural parameters.

The thiazole (B1198619) ring is expected to be largely planar. researchgate.net The orientation of the ethyl acetate (B1210297) group relative to this ring is a key structural feature, defined by specific dihedral angles. In similar structures, such as ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate, the dihedral angle between the constituent ring systems is minimal, indicating a relatively flat molecular conformation. nih.gov Analysis of the electronic structure, including the distribution of electron density and molecular electrostatic potential (MEP), reveals the regions of the molecule that are electron-rich or electron-poor. The MEP map is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure (Note: This table is illustrative, based on typical values for related thiazole structures as direct experimental or computational data for the title compound is not specified in the provided sources.)

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.21
C-O (ester) 1.34
C-C (acetate) 1.51
Thiazole C-S 1.72
Thiazole C-N 1.31
O=C-O: 123
C-C-O: 110

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) correlates with the ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electron affinity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For thiazole derivatives, DFT calculations are routinely used to determine these values, which are instrumental in predicting their behavior in chemical reactions and biological interactions. researchgate.net The energy gap can be influenced by substituents on the thiazole ring; for instance, the presence of conjugated double bonds tends to decrease the energy gap. youtube.com

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Thiazole Derivatives (Note: The following values are representative examples from studies on various thiazole compounds to illustrate the concept.)

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Thiazole Derivative A -5.072 -2.903 2.169
Thiazole Derivative B -6.133 -2.900 3.233
Thiazole Derivative C -3.813 -0.015 3.798

Data is illustrative based on findings for various compounds in computational studies. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.netnih.gov

The analysis, often aided by Potential Energy Distribution (PED), allows for the precise assignment of each vibrational mode to specific bonds or functional groups within the molecule. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-N and C-S stretching within the thiazole ring, and various bending and deformation modes of the CH2 and CH3 groups. researchgate.net Comparing theoretical spectra with experimental FT-IR and Raman data is a powerful method for confirming the molecular structure. nih.gov

Table 3: Selected Calculated Vibrational Frequencies for Functional Groups in Related Acetate Compounds (Note: These are typical frequency ranges observed and calculated for similar structures.)

Vibrational Mode Typical Calculated Wavenumber (cm-1)
C=O Stretching (ester) ~1616
C-C Stretching 1176 - 793
CH2 Bending/Deformation 1458 - 1110
O-H Stretching (if hydrolyzed) ~3421

Data is illustrative based on findings for various compounds in computational studies. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net While DFT provides a static, time-independent picture of a molecule, MD simulations offer a dynamic view of its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule.

For a compound like this compound, MD simulations can be particularly valuable after a molecular docking study. The simulations can assess the stability of the predicted ligand-protein complex, tracking the movements and interactions over a period of nanoseconds. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) are used to evaluate the stability of the complex. These simulations confirm whether the interactions observed in the static docking pose, such as hydrogen bonds, are maintained over time, thus providing a more rigorous validation of the potential binding mode. nih.gov

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Prediction

Data from DFT calculations can be used to compute a variety of quantum chemical descriptors that quantify the physicochemical properties of a molecule. Besides HOMO and LUMO energies, these descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and dipole moment. researchgate.net

These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies. SAR aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how changes in molecular structure—such as adding or modifying substituent groups on the thiazole ring—affect the quantum chemical descriptors, researchers can build models that predict the activity of new, unsynthesized compounds. nih.gov For instance, SAR studies on thiazole derivatives have shown how modifying aromatic substituents can significantly alter their inhibitory activity against specific enzymes.

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a macromolecular target, typically a protein. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target at an atomic level. nih.gov

Thiazole-containing compounds are known to interact with a wide range of biological targets, including enzymes like kinases and cyclooxygenases. nih.gov A docking study of this compound would involve placing the molecule into the active site of a target protein. The process is guided by a scoring function that estimates the binding affinity, usually expressed as a binding energy in kcal/mol. nih.gov

The analysis of the resulting docked pose reveals specific ligand-protein interactions, which can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often involving alkyl and aromatic parts of the ligand and nonpolar residues of the protein.

Arene-Cation or π-π Stacking: Interactions involving aromatic rings. nih.gov

Studies on similar thiazole derivatives have shown stable complexes with various protein targets, with binding energies indicating strong affinity. researchgate.netnih.gov These docking results provide a rational basis for the compound's potential biological activity and guide further structural modifications to enhance potency and selectivity. nih.govresearchgate.net

Table 4: Representative Molecular Docking Results for a Thiazole Derivative Against a Protein Target (Note: This table is an illustrative example based on published data for related compounds, as a specific study on the title compound is not available in the provided sources.)

Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Interacting Residues Interaction Type
Thiazole Compound 5b Rho6 -9.4 Gln158, Arg108 H-Bonding, Arene-Cation
Thiazole Compound 5c Rho6 -9.0 Active Site Residues H-Bonding, Arene-Cation
Thiazole Compound 5d Rho6 -9.1 Active Site Residues H-Bonding, Arene-Cation
Co-crystallized ligand EGFR TK -10.5 --- ---

Data is illustrative based on findings for various compounds in computational studies. nih.govnih.gov

Applications of Ethyl 2 4 Methylthiazol 2 Yl Acetate in Medicinal Chemistry Research Excluding Dosage/administration

Anticancer and Antineoplastic Research

The thiazole (B1198619) nucleus is a component of various anticancer agents, and derivatives of ethyl thiazole acetate (B1210297) have been a focal point of research for developing new antineoplastic therapies. mdpi.comresearchgate.netnih.gov Studies have explored their ability to induce cell death and inhibit proliferation across a multitude of human cancer cell lines. nih.gov

Derivatives based on the ethyl thiazole acetate structure have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The National Cancer Institute (NCI) has screened several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, revealing a broad spectrum of activity against 60 different human tumor cell lines. nih.gov For instance, the analog ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showed potent activity against the RPMI-8226 leukemia cell line with a GI50 (50% growth inhibition) value of 0.08 µM. nih.gov

Specific derivatives have shown targeted efficacy against various cancer types. A synthesized thiazole derivative demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 (half-maximal inhibitory concentration) of 2.57 µM and against the HepG2 liver cancer cell line with an IC50 of 7.26 µM. Other studies on novel thiazole derivatives reported IC50 values of 4.7 µg/ml on HCT116 (colon cancer), 4.8 µg/ml on MCF-7 (breast cancer), and 11 µg/ml on HEPG2 (liver cancer) for one compound, and 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml for another, respectively.

Furthermore, complex derivatives incorporating the thiazole acetate moiety have been tested against liver cancer cell lines such as Huh-7 and HepG-2, showing notable antiproliferative effects. nih.govresearchgate.net Another study identified an ethyl acetate derivative, compound 6m, as a potent agent against HeLa cells with an IC50 value of 5.64 µM. researchgate.net These findings highlight that modifications to the core thiazole structure can significantly influence the level of cytotoxicity.

Table 1: In Vitro Cytotoxicity of Ethyl Thiazole Acetate Derivatives

Compound/Derivative Cancer Cell Line Activity Metric Value Reference
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate Leukemia (RPMI-8226) GI50 0.08 µM nih.gov
Synthesized Thiazole Derivative Breast (MCF-7) IC50 2.57 ± 0.16 µM
Synthesized Thiazole Derivative Liver (HepG2) IC50 7.26 ± 0.44 µM
Thiazole Derivative (CP1) Colon (HCT116) IC50 4.7 µg/ml
Thiazole Derivative (CP1) Breast (MCF-7) IC50 4.8 µg/ml
Thiazole Derivative (CP1) Liver (HEPG2) IC50 11 µg/ml
Ethyl acetate derivative (6m) Cervical (HeLa) IC50 5.64 µM researchgate.net

The anticancer effects of ethyl thiazole acetate derivatives are attributed to several mechanisms of action, most notably the induction of apoptosis (programmed cell death) and the inhibition of key cellular enzymes. nih.govresearchgate.net

Apoptosis Induction and Cell Cycle Arrest: Several studies have confirmed that these compounds can trigger apoptosis in cancer cells. Flow cytometry analysis of MCF-7 breast cancer cells treated with a novel thieno[2,3-d]pyrimidine (B153573) derivative (synthesized from an ethyl aminothiophene carboxylate precursor) showed a significant increase in both early and late apoptotic cell populations. mdpi.com Specifically, the compound induced an 18.13% count in the late apoptotic sub-population, a 6.6-fold increase compared to the untreated control. mdpi.com Other thiazolidinone derivatives have also been shown to induce apoptosis in various cancer cell lines. mdpi.com

In addition to apoptosis, cell cycle arrest is a common mechanism. Certain ethyl acetate extracts and their components have been found to arrest cancer cells at the G2 phase of the cell cycle. nih.gov In contrast, other novel thiazole derivatives caused significant cellular cycle arrest at the G1 phase in Huh-7 and HepG-2 liver cancer cells. nih.govresearchgate.net

Enzyme and Pathway Inhibition: The antiproliferative activity of these compounds is also linked to the inhibition of critical signaling pathways involved in cancer progression. One study demonstrated that a derivative, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, attenuates malignant behaviors in non-small cell lung cancer by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway. researchgate.net Other complex derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govresearchgate.net Furthermore, some 4-substituted methoxybenzoyl-aryl-thiazoles exert their anticancer activity by inhibiting tubulin polymerization, a process essential for cell division. nih.gov

Antimicrobial and Antifungal Investigations

Thiazole-based compounds are recognized for their broad-spectrum antimicrobial properties, and derivatives of ethyl thiazole acetate have been synthesized and evaluated for their efficacy against various pathogens. mdpi.comresearchgate.net

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown considerable antibacterial potential, with a particular efficacy against Gram-positive bacteria. researchgate.net Studies on new 1,3-thiazole derivatives confirmed very good antibacterial activity against Gram-positive strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus. mums.ac.ir One study found that a specific derivative had the strongest inhibitory effect against Staphylococcus aureus, with an inhibitory zone of 34±1.55 mm. mums.ac.ir

The activity is not limited to Gram-positive bacteria. Research on various thiazole derivatives has shown efficacy against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. researchgate.net Some chalcone-based thiazole derivatives showed potent activity against E. coli and S. typhimurium. researchgate.net Another study synthesized N-(thiazol-2-yl)benzenesulfonamide derivatives that displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, with a derivative showing a low Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against S. aureus. nih.gov The antibacterial activity of some synthesized compounds was found to be similar or even higher than that of reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov

Table 2: Antibacterial Activity of Selected Thiazole Acetate Derivatives

Derivative Type Bacterial Strain(s) Activity/Result Reference
1,3-Thiazole Derivatives Staphylococcus aureus Zone of Inhibition: 34±1.55 mm mums.ac.ir
1,3-Thiazole Derivatives Staphylococcus epidermidis, Bacillus cereus Good antibacterial activity mums.ac.ir
Thiazolidine-2,4-dione Derivatives Gram-positive strains MIC = 3.91 mg/L nih.gov
N-(thiazol-2-yl)benzenesulfonamides S. aureus, A. xylosoxidans MIC = 3.9 µg/mL nih.gov
Ethyl 2-amino-thiazole Derivatives B. subtilis, S. aureus, E. coli Moderate to good inhibition researchgate.net

The antifungal potential of this class of compounds has also been a subject of investigation. researchgate.net Several studies have tested derivatives against common fungal pathogens. researchgate.netresearchgate.net Synthesized thiazole derivatives were evaluated for their minimum inhibitory concentration against Candida albicans, Aspergillus flavus, and Aspergillus niger, with many compounds showing moderate to good inhibition. researchgate.net

More targeted studies have focused on Candida species. One investigation reported that while some analogs showed moderate to weak activity against Candida albicans, another analog proved to be the most active antimicrobial member with moderate antifungal activity. researchgate.net A detailed study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Their activity was reported to be comparable or even superior to the standard antifungal drug nystatin. nih.gov Similarly, an ethyl acetate fraction of Punica granatum and its constituent compounds showed antifungal activity against Candida spp., with MIC values ranging from 31.25 to 250 µg/mL. nih.gov

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives are known to possess anti-inflammatory and analgesic activities, often acting through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Research has explored various ethyl thiazole acetate analogs for their potential in managing pain and inflammation. nih.govresearchgate.net

A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for these properties. nih.gov The in-vivo tests showed that compounds with halogen substitutions exhibited good anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin (B1671933) and aspirin, respectively. nih.gov Molecular docking studies suggested that the anti-inflammatory action was correlated with binding to the COX-2 enzyme. nih.gov

Other related structures have also shown promise. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were found to have moderate to good anti-inflammatory activity, with some compounds being more potent than indomethacin. mdpi.com Mechanistic studies identified these compounds as selective COX-1 inhibitors. mdpi.com Additionally, an ethyl acetate extract of Polygonum cuspidatum was shown to possess both analgesic and anti-inflammatory effects in animal models, suppressing swelling in serotonin-induced paw edema and FCA-induced arthritis models. nih.gov

Antioxidant Activity and Radical Scavenging Potential

Thiazole derivatives are widely recognized for their antioxidant properties. nih.govnih.gov Oxidative stress is a key pathological factor in numerous diseases, making antioxidant compounds a significant area of research. Various studies have demonstrated the radical scavenging capabilities of molecules containing the thiazole framework.

For example, a study on ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates revealed that these compounds possess better antioxidant activity than some other related thiazole acetates, with performance comparable to the standard antioxidant, ascorbic acid. nih.gov Another research effort synthesized a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and evaluated their antioxidant potential. nih.gov Within this series, specific compounds such as ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g ) and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h ) were identified as promising antioxidant agents based on their performance in free radical scavenging, total antioxidant capacity, and total reducing power assays. nih.govresearchgate.net Furthermore, a novel water-soluble catechol hydrazinyl-thiazole (CHT) derivative demonstrated strong ferric ion reduction activity, surpassing that of ascorbic acid and trolox (B1683679) in certain assays. mdpi.com These findings highlight the significant potential of the thiazole nucleus, a key feature of Ethyl 2-(4-methylthiazol-2-yl)acetate, in the development of new antioxidant agents.

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

Compound/Derivative Assay Finding Reference
Ethyl 2-(2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates General Antioxidant Activity comparable to ascorbic acid. nih.gov
Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) Free Radical Scavenging (%FRSA) 84.46 ± 0.13 nih.govresearchgate.net

Neuroprotective and Central Nervous System Applications

The thiazole moiety is a key component in compounds designed for neuroprotective and central nervous system (CNS) applications, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Thiazole derivatives have been investigated for their ability to modulate key neurological pathways.

One area of focus is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. A derivative of clomethiazole, 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate (B1232345) (NMZM), has been studied for its potential in treating Alzheimer's disease. nih.gov Research has shown that NMZM can reverse cognitive deficits and improve learning and memory. Its neuroprotective effects are believed to be partly dependent on its ability to potentiate GABAA receptors. nih.gov These studies on a close structural isomer suggest that the 4-methylthiazole (B1212942) ethyl core is a promising scaffold for developing neuroprotective agents. nih.govnih.gov

Table 3: Neuroprotective Activity of a Thiazole Derivative

Compound Proposed Mechanism Application Reference

Other Biological Activities and Pharmacological Relevance

The structural versatility of the thiazole ring allows for its incorporation into a wide range of biologically active molecules, making it a privileged scaffold in medicinal chemistry. globalresearchonline.netnih.gov Beyond the specific applications mentioned above, derivatives of thiazole and thiazole acetate have been explored for numerous other pharmacological purposes.

Research has shown that various thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. nih.gov Additionally, the thiazole nucleus is found in compounds with demonstrated anticancer, antidiabetic, anticonvulsant, and antimicrobial properties. globalresearchonline.netnih.gov For instance, some thiazolyl-amino-acetate derivatives have been synthesized and evaluated for their biological potential. researchgate.net The ethyl acetate group present in this compound makes it a versatile starting material for creating more complex molecules, such as hydrazides, which can then be used to synthesize a variety of heterocyclic systems with diverse biological profiles. researchgate.net The broad spectrum of activities associated with the thiazole family highlights the potential of this compound as a key building block in the discovery of new therapeutic agents.

Advanced Materials and Catalysis Research Involving Ethyl 2 4 Methylthiazol 2 Yl Acetate

Coordination Chemistry and Ligand Design

The thiazole (B1198619) ring is a well-established coordinating moiety in ligand design due to the presence of a Lewis basic nitrogen atom and a sulfur atom, which can also participate in metal binding. The ester group in Ethyl 2-(4-methylthiazol-2-yl)acetate introduces additional oxygen donor atoms, making it a potentially versatile ligand for a variety of metal ions.

Research on structurally similar compounds, such as ethyl 2-aminothiazole-4-acetate, has demonstrated strong coordination ability. This analogue is known to act as an organic ligand, displaying diverse coordination modes by utilizing its nitrogen and oxygen atoms. For instance, it has been successfully used in the synthesis of well-defined metal complexes. In one such example, it coordinates with cadmium to form dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ2O,N3]cadmium. Another study details its use in creating bis(2-aminothiazole-4-acetato)aquazinc(II).

The coordination behavior of thiazole derivatives often involves the ring nitrogen (N3) and another donor atom from a substituent, creating a stable chelate ring with the metal center. Studies on 2-acetamidothiazole (B125242) complexes with Nickel(II) and Copper(II) have revealed that coordination can occur through the carbonyl oxygen and the thiazole nitrogen. rsc.org Similarly, 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, form complexes with Cu(II) and Zn(II) where the ligand-metal interaction happens via the ring nitrogen and a nearby functional group. nih.gov This body of research strongly suggests that this compound can act as a bidentate ligand, coordinating to metal centers through its thiazole nitrogen and one of the ester oxygen atoms.

Table 1: Examples of Metal Complexes with Related Thiazole Acetate (B1210297) Ligands

Ligand Metal Ion Resulting Complex Coordination Atoms Reference
Ethyl 2-aminothiazole-4-acetate Cadmium(II) dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ2O,N3]cadmium N3 (thiazole), O (ester)
Ethyl 2-aminothiazole-4-acetate Zinc(II) bis(2-aminothiazole-4-acetato)aquazinc(II) N (amino), O (acetate)
2-Acetamidothiazole Nickel(II), Copper(II) Various complexes N3 (thiazole), O (carbonyl) rsc.org
2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Copper(II), Zinc(II) Chelate complexes N (thiadiazole), O (hydroxyl) nih.gov

Catalytic Applications in Organic Synthesis

Thiazole derivatives serve as crucial intermediates and building blocks in organic synthesis. While this compound is not typically used as a catalyst in its own right, it represents a valuable scaffold for developing more complex catalytic systems or as a substrate in catalyzed reactions.

A significant application of thiazoles in catalysis involves their conversion to N-alkyl thiazolium salts. These salts are effective catalysts for benchmark organic reactions such as the Benzoin condensation and the Stetter reaction. wikipedia.org The alkylation of the thiazole nitrogen in a molecule like this compound would yield a thiazolium salt, which could then be employed as a precatalyst.

Furthermore, the thiazole ring itself can be functionalized through modern catalytic methods. Palladium-catalyzed direct C-H arylation of thiazole derivatives has emerged as a powerful, atom-economical strategy for forming new carbon-carbon bonds. researchgate.net This reaction allows for the selective introduction of aryl groups onto the thiazole core, providing a pathway to complex molecules with potential applications in pharmaceuticals and materials science. researchgate.net In this context, this compound could serve as a substrate for creating a library of novel compounds. Researchers have also developed thiazole complexes that themselves act as catalysts; for example, newly designed thiazole complexes have been used to catalyze the synthesis of pyrazole-4-carbonitrile derivatives. acs.org Chitosan-based Schiff's base hydrogels have also been used as eco-friendly biocatalysts for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov

Table 2: Potential Catalytic Roles of Thiazole-Based Compounds

Thiazole Derivative Type Catalytic Role Example Reaction Key Feature Reference
N-Alkyl Thiazolium Salts Organocatalyst Benzoin Condensation, Stetter Reaction Formation of a reactive carbene intermediate. wikipedia.org
Thiazole Derivatives Substrate in Catalysis Palladium-Catalyzed Direct C-H Arylation Efficient C-C bond formation for building molecular complexity. researchgate.net
Metal-Thiazole Complexes Homogeneous Catalyst Synthesis of Pyrazole-4-carbonitriles Metal center activated by thiazole ligand for catalysis. acs.org
Thiazole Derivatives Precursor for Biocatalyst Ultrasound-Assisted Synthesis Use of a recyclable, eco-friendly catalyst for thiazole synthesis. nih.gov

Polymer Chemistry and Material Science

The thiazole core is an important heterocyclic building block in materials science, particularly for the development of advanced functional materials. chim.it The interest stems from the electronic properties of the thiazole ring, which can be tuned by substitution, making it a valuable component in organic electronics and fluorescent materials. chim.it

Thiazole-containing polymers have been synthesized and investigated for a range of applications. Specifically, the thiazolo[5,4-d]thiazole (B1587360) scaffold, a fused-ring system, has been incorporated into photoactive polymers used in bulk-heterojunction organic solar cells (OSCs). researchgate.net Research has shown that copolymers incorporating thiazolothiazole units can act as effective donor materials in polymer solar cells, with power conversion efficiencies reaching up to 2.75%. researchgate.net The electronic properties, such as the HOMO/LUMO energy levels and the band gap, can be significantly influenced by the specific donor units copolymerized with the thiazole-based segment. researchgate.net

In addition to photovoltaics, thiazole derivatives are integral to the design of fluorescent materials. The thiazole ring is a key structural element in natural fluorophores like luciferin, the compound responsible for the bioluminescence of fireflies. chim.it This has inspired the synthesis of a wide array of thiazole-based fluorescent dyes and sensors. chim.itresearchgate.netnih.gov These synthetic fluorophores can be designed for specific applications, including as pH-sensitive probes and cation sensors. chim.it Ester-functionalized thiazole-containing polymers have been prepared and shown to exhibit distinct UV-Vis absorption and fluorescence spectra, highlighting their potential in optical applications. researchgate.net Heteroaromatic polyurea derivatives containing thiazole rings have also been synthesized, demonstrating high thermal stability and potential as biologically active materials. mdpi.com

Table 3: Applications of Thiazole Derivatives in Material Science

Material Type Application Area Key Property/Function Example Structure Reference
Thiazolo[5,4-d]thiazole Copolymers Organic Solar Cells (OSCs) Photoactive donor material Poly[fluorene-alt-bis(thiophene)thiazolo[5,4-d]thiazole] researchgate.net
Arylidene Thiazole Scaffolds Fluorescent Probes Photophysical characteristics (5-methyl-4-phenylthiazol-2-yl)-3-phenylacrylonitrile core researchgate.net
Thiazole Orange (TO) Derivatives Fluorescent Dyes Labeling cancer cells Modified benzothiazole (B30560) and quinoline (B57606) structure nih.gov
Heteroaromatic Polyureas Thermally Stable Polymers High thermal stability, antimicrobial activity Polyurea with diphenylsulfide-based aminothiazole mdpi.com
Ester Functionalized Thiazole Polymers Optical Materials UV-Vis absorption and fluorescence Polymers prepared by oxidative direct arylation polymerization researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-methylthiazol-2-yl)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclocondensation of 4-methylbenzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux. Key steps include:

  • Reagent stoichiometry : Equimolar ratios (e.g., 30 mmol each) ensure complete conversion.
  • Purification : Post-reaction cooling, ether extraction, and filtration over anhydrous Na₂SO₄ yield the crude product. Recrystallization from ethanol improves purity, as demonstrated for analogous thiazole derivatives .
  • Validation : Microanalysis within 0.4% of theoretical values and spectral consistency (¹H/¹³C NMR, IR) confirm structural integrity .

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectroscopic data?

  • X-ray crystallography : Use SHELXT for automated space-group determination and SHELXL for refinement. These programs handle twinned data and high-resolution structures, critical for resolving ambiguities in NMR/IR assignments .
  • Hybrid validation : Cross-reference experimental data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) with DFT-calculated vibrational spectra to confirm functional groups .

Advanced Research Questions

Q. How do oxidation pathways affect the stability of this compound in biologically relevant environments?

  • Mechanism : Spontaneous aerobic oxidation of the thiazole ring’s α-carbon generates hydroxylated derivatives (e.g., Ethyl 2-hydroxy-2-(4-methylthiazol-2-yl)acetate), a degradation pathway common in bioactive thiazoles.
  • Experimental design : Monitor oxidation kinetics via HPLC under controlled O₂ exposure. Compare with computational models (e.g., DFT-predicated radical intermediates) to identify stabilizing substituents .

Q. What computational methods are suitable for predicting the electronic properties of this compound and its derivatives?

  • Density Functional Theory (DFT) : Use the B3LYP functional with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (FMOs), correlating HOMO-LUMO gaps with reactivity.
  • Molecular docking : Dock the compound into target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina, validating results with experimental IC₅₀ values .

Q. How can crystallographic data resolve contradictions between experimental and theoretical bond-length predictions?

  • Refinement protocols : SHELXL’s TWIN/BASF commands address twinning artifacts, while anisotropic displacement parameters refine bond lengths/angles.
  • Validation metrics : Compare experimental X-ray bond lengths (e.g., C-S at ~1.74 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest systematic errors in computational models .

Q. What strategies mitigate synthetic byproduct formation during the synthesis of this compound?

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized ethyl 4-bromo-3-oxobutanoate adducts).
  • Kinetic control : Optimize reflux duration (≤1 hr) to minimize over-oxidation. Pre-purify reagents (e.g., benzothioamide via recrystallization) to reduce side reactions .

Methodological Notes

  • Crystallography : SHELX programs (SHELXT, SHELXL) are benchmark tools for small-molecule structures, compatible with high-throughput pipelines .
  • DFT limitations : Gradient approximations (e.g., B3LYP) may underestimate electron correlation; hybrid functionals (e.g., M06-2X) improve accuracy for non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methylthiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-methylthiazol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.